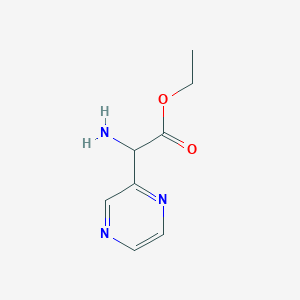

Ethyl 2-amino-2-(pyrazin-2-YL)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-2-pyrazin-2-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-2-13-8(12)7(9)6-5-10-3-4-11-6/h3-5,7H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAYOVYMOOSNMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=CN=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Ethyl 2-amino-2-(pyrazin-2-yl)acetate

This guide serves as a comprehensive technical resource for Ethyl 2-amino-2-(pyrazin-2-yl)acetate (CAS 159470-82-3) .[1] It is designed for medicinal chemists and process scientists requiring actionable data on synthesis, stability, and application in drug discovery.

A Critical Building Block in Heterocyclic Peptidomimetics

Executive Summary

Ethyl 2-amino-2-(pyrazin-2-yl)acetate (CAS 159470-82-3) acts as a specialized non-proteinogenic amino acid scaffold.[1] Structurally, it consists of a glycine backbone substituted at the

Its primary utility lies in the synthesis of peptidomimetics , where the electron-deficient pyrazine ring alters the pKa and metabolic stability of the adjacent amine, often improving oral bioavailability compared to carbocyclic analogs.

Chemical Architecture & Physicochemical Profile[2]

The molecule combines a basic primary amine, an electrophilic ester, and a

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| CAS Number | 159470-82-3 | Often supplied as HCl salt (stable form).[1] |

| IUPAC Name | Ethyl 2-amino-2-(pyrazin-2-yl)acetate | Also known as Pyrazin-2-ylglycine ethyl ester.[1] |

| Molecular Formula | Free base MW: 181.19 g/mol . | |

| Molecular Weight | 217.65 g/mol (HCl salt) | Salt form is hygroscopic; store under inert gas. |

| pKa (Predicted) | Lower than Phenylglycine (~9.0) due to pyrazine electron withdrawal. | |

| LogP | ~0.2 - 0.5 | Significantly more polar than phenyl-analogs.[1] |

| Solubility | DMSO, Methanol, Water | High aqueous solubility as HCl salt. |

Synthetic Architecture & Protocols

The synthesis of CAS 159470-82-3 generally follows the Strecker Synthesis pathway, adapted to accommodate the sensitivity of the pyrazine ring to strong reducing agents.[1]

Retrosynthetic Analysis

The most robust route disconnects the

Experimental Protocol: The Modified Strecker Route

Note: This protocol synthesizes the racemic mixture. Chiral resolution is typically performed via enzymatic hydrolysis (e.g., Amano Lipase) or chiral HPLC post-synthesis.

Phase 1: Formation of the

-Amino Nitrile [1]

-

Reagents: Pyrazine-2-carboxaldehyde (1.0 eq),

(1.1 eq), NaCN (1.1 eq). -

Solvent: Methanol/Water (1:1 v/v).

-

Procedure:

-

Dissolve

and NaCN in water; cool to 0°C. -

Add Pyrazine-2-carboxaldehyde in Methanol dropwise.[1]

-

Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

-

Critical Control Point: Monitor consumption of aldehyde by TLC (EtOAc/Hexane).

-

Workup: Extract with DCM, dry over

, and concentrate to yield the crude amino nitrile. Caution: Cyanide waste protocols apply.[1]

-

Phase 2: Acid Hydrolysis & Esterification (One-Pot)

-

Reagents: Crude Nitrile, Ethanol (anhydrous),

gas (or -

Procedure:

-

Dissolve crude nitrile in anhydrous Ethanol at 0°C.

-

Slowly bubble dry

gas until saturation OR add -

Reflux for 4–6 hours. The nitrile first hydrolyzes to the imidate, then to the ester.

-

Purification: Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the Ethyl 2-amino-2-(pyrazin-2-yl)acetate Hydrochloride .

-

Yield Expectation: 60–75% over two steps.

-

Applications in Drug Discovery[4][5][6]

This scaffold is a "privileged structure" in the design of protease inhibitors, specifically for Hepatitis C (NS3/4A) and proteasome inhibitors.

Mechanistic Role

-

P1/P2 Pocket Occupancy: The pyrazine ring mimics the phenylalanine side chain found in natural substrates but adds nitrogen atoms that can accept hydrogen bonds from the enzyme backbone.

-

Electronic Modulation: The electron-withdrawing nature of pyrazine reduces the basicity of the

-amine.[1] In peptide coupling, this reduces the nucleophilicity, requiring highly active coupling agents (e.g., HATU) but also reducing the risk of epimerization during synthesis.

Workflow: Peptide Coupling

When using CAS 159470-82-3 as a C-terminal cap or internal residue:

Analytical Validation & Quality Control

To ensure the integrity of the building block before use, the following analytical signatures must be verified.

NMR Characterization ( or )[1]

-

Pyrazine Protons: Look for a characteristic pattern of 3 aromatic protons shifted downfield (8.5–8.8 ppm).

-

~8.75 (d, 1H),

-

~8.75 (d, 1H),

-

-Proton: A singlet (or distinct singlet-like peak) around 5.2–5.5 ppm.[1] Note: This proton is acidic; deuterium exchange may occur in

-

Ethyl Group: Quartet at ~4.2 ppm (

) and Triplet at ~1.2 ppm (

Mass Spectrometry[7]

-

ESI (+): Expect

(Free base). -

Common Impurity: Pyrazine-2-carboxylic acid (Hydrolysis product,

).[1]

Safety & Handling

-

Hygroscopicity: The HCl salt is hygroscopic. Store at 2–8°C under Argon.

-

Stability: Pyrazine rings are susceptible to nucleophilic attack if activated (e.g., N-oxidation). Avoid strong oxidizers (mCPBA) unless N-oxide formation is desired.[1]

-

Racemization: The

-proton is activated by both the ester and the electron-deficient pyrazine ring.[1] Avoid excessive base exposure (e.g.,

References

-

BLD Pharm. (n.d.). Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride Product Page. Retrieved from

-

Sigma-Aldrich. (n.d.). Ethyl 2-amino-2-(pyrazin-2-yl)acetate HCl Safety Data Sheet. Retrieved from

- Doležal, M., et al. (2009). Pyrazine derivatives: A patent review (2006–2008). Expert Opinion on Therapeutic Patents. (Contextual grounding on pyrazine medicinal chemistry).

-

Palacios, F., et al. (2005).

-amino acid derivatives with heterocyclic side chains.[1][2] Organic Preparations and Procedures International. (Methodological basis for Strecker synthesis of heterocyclic amino acids). -

PubChem. (2025).[3][4] Compound Summary for Pyrazine-based Intermediates. National Library of Medicine.[5] Retrieved from

Sources

- 1. americanelements.com [americanelements.com]

- 2. prepchem.com [prepchem.com]

- 3. (2R)-2-amino-3-(phenylselanyl)propanoic acid | C9H11NO2Se | CID 9834704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl [(3-amino-2-pyridinyl)oxy]acetate | C9H12N2O3 | CID 18619191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Table 3-1, Chemical identity and physical-chemical properties of perfluoro-3-methoxypropanoic acid - EPA Transcriptomic Assessment Product (ETAP) for Perfluoro-3-Methoxypropanoic Acid - NCBI Bookshelf [ncbi.nlm.nih.gov]

Whitepaper: Structural Profiling and Synthetic Methodologies of Ethyl 2-amino-2-(pyrazin-2-yl)acetate

Executive Summary

Ethyl 2-amino-2-(pyrazin-2-yl)acetate is a highly versatile, non-natural

Structural Elucidation & Physicochemical Profiling

The molecular architecture of ethyl 2-amino-2-(pyrazin-2-yl)acetate consists of a pyrazine heteroaromatic ring attached directly to the

Quantitative Physicochemical Data

To facilitate integration into computational drug design and formulation workflows, the core physicochemical properties of both the free base and the stabilized hydrochloride salt are summarized below[2].

| Property | Free Base Specification | Hydrochloride (HCl) Salt Specification |

| Molecular Formula | C₈H₁₁N₃O₂ | C₈H₁₁N₃O₂ · HCl |

| Molecular Weight | 181.19 g/mol | 217.65 g/mol |

| CAS Registry Number | 500993-16-8 | 159470-82-3 |

| Hydrogen Bond Donors | 1 (Primary amine) | 2 (Protonated amine) |

| Hydrogen Bond Acceptors | 4 (Pyrazine N's, Ester O's) | 4 |

| Rotatable Bonds | 4 | 4 |

Stability and the Diketopiperazine (DKP) Liability

Expert Insight: As a free base, ethyl 2-amino-2-(pyrazin-2-yl)acetate is highly susceptible to intermolecular auto-condensation. The unprotonated

To mitigate this causality, the compound is almost exclusively synthesized, commercialized, and stored as its hydrochloride salt[3]. Protonation of the

De Novo Synthesis & Mechanistic Pathway

The synthesis of pyrazine-containing

Synthetic workflow for ethyl 2-amino-2-(pyrazin-2-yl)acetate via modified Strecker reaction.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate degradation is minimized through strict environmental controls.

-

Imine Formation:

-

Action: Dissolve pyrazine-2-carboxaldehyde in anhydrous methanol. Introduce a stoichiometric excess of methanolic ammonia at 0 °C.

-

Causality: The electron-withdrawing nature of the pyrazine ring makes the aldehyde highly reactive but prone to hydration and side reactions. Anhydrous conditions and low temperatures suppress hydration, driving the equilibrium entirely toward the reactive imine intermediate.

-

-

Anhydrous Cyanation:

-

Action: Slowly add trimethylsilyl cyanide (TMSCN) to the reaction mixture, maintaining the temperature below 5 °C. Stir for 4 hours.

-

Causality: Standard aqueous sodium cyanide (NaCN) would hydrolyze the fragile imine. TMSCN maintains a homogeneous, anhydrous organic environment, accelerating the nucleophilic attack on the imine while protecting the pyrazine moiety.

-

-

Pinner-type Esterification:

-

Action: Concentrate the mixture in vacuo to isolate the crude

-aminonitrile. Redissolve in absolute ethanol and bubble anhydrous HCl gas through the solution at 0 °C until saturation. Heat to reflux for 12 hours. -

Causality: The anhydrous HCl serves a dual catalytic role. It drives the Pinner reaction (converting the nitrile to an imidate, then to the ethyl ester) and immediately protonates the resulting primary amine. This in situ protonation prevents the aforementioned DKP auto-condensation.

-

Validation Checkpoint: Take a 0.5 mL aliquot, neutralize, and analyze via ATR-FTIR. The complete disappearance of the sharp nitrile stretch (~2200 cm⁻¹) and the emergence of a strong ester carbonyl stretch (~1740 cm⁻¹) validates complete conversion.

-

-

Isolation:

-

Action: Cool the mixture to 0 °C, precipitate the product using cold diethyl ether, and filter under an inert atmosphere.

-

Causality: The target hydrochloride salt is highly polar and insoluble in ethereal solvents. This allows for rapid precipitation and removal of organic impurities without requiring an aqueous workup, which could prematurely hydrolyze the newly formed ester.

-

Pharmacological Significance & Application in Drug Design

In rational drug design, the pyrazine ring acts as a privileged bioisostere for benzene and pyridine[4]. It offers enhanced aqueous solubility and introduces two distinct hydrogen-bond acceptors, which can interact with kinase hinge regions or bacterial enzyme active sites.

When ethyl 2-amino-2-(pyrazin-2-yl)acetate is incorporated into peptidomimetics, the ethyl ester acts as a temporary protecting group. It allows for selective

Rational drug design workflow utilizing the pyrazine alpha-amino acid scaffold.

Recent structure-activity relationship (SAR) studies have demonstrated that pyrazine-based scaffolds exhibit potent anti-infective properties, particularly against Mycobacterium tuberculosis and various fungal strains, by acting as competitive inhibitors in folate and cell wall synthesis pathways[4][5].

Analytical Validation Standards

To ensure the integrity of ethyl 2-amino-2-(pyrazin-2-yl)acetate before deployment in library synthesis, the following analytical standards must be met:

-

HPLC Purity: >98% (using a C18 reverse-phase column, gradient elution with 0.1% TFA in Water/Acetonitrile). The acidic mobile phase prevents on-column degradation.

-

Chiral Resolution: Because the de novo synthesis yields a racemate, enantiomeric excess (ee) must be determined using a chiral stationary phase (e.g., Chiralcel OD-H) if stereospecificity is required for the target API.

-

Mass Spectrometry (ESI-MS): Expected

peak at m/z 182.1 for the free base[6].

References

-

Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC - National Institutes of Health.[Link]

-

Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. MDPI.[Link]

-

Design, Synthesis, Characterization, Docking and Biological Assessment of Innovative 5-(Pyrazin-2-yl)-1, 3, 4-oxadiazol-2-amine Derivatives for Enhanced Anti-fungal and Anti-Bacterial Activities. Research Journal of Pharmacy and Technology.[Link]

Sources

- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Hcl in ethyl acetate | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. rjptonline.org [rjptonline.org]

- 6. ethyl 2-amino-2-(pyrazin-2-yl)acetate | 500993-16-8 [chemicalbook.com]

Pyrazine-2-ylglycine Ethyl Ester: A Comprehensive Technical Guide for Synthesis and Pharmaceutical Application

Executive Summary

The incorporation of unnatural amino acids into peptidomimetics and small-molecule therapeutics is a cornerstone of modern drug discovery. Pyrazine-2-ylglycine ethyl ester (ethyl 2-amino-2-(pyrazin-2-yl)acetate) is a highly valued heteroaryl glycine derivative. By introducing a pyrazine ring at the α-carbon, medicinal chemists can significantly alter a molecule's physicochemical profile—lowering the pKa of adjacent amines, introducing novel hydrogen-bond acceptors, and modulating lipophilicity.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind the synthesis of this electron-deficient heteroaryl glycine, establish self-validating experimental protocols, and map its integration into preclinical drug development workflows.

Physicochemical Data & Chemical Profile

Understanding the baseline properties of the building block is critical for downstream reaction design, particularly regarding solubility and stability during deprotection sequences. The compound is frequently utilized as an HCl salt to prevent spontaneous cyclization or degradation of the free base[1].

| Property | Value |

| Chemical Name | Ethyl 2-amino-2-(pyrazin-2-yl)acetate |

| CAS Number (Free Base) | 500993-16-8[2] |

| CAS Number (HCl Salt) | 159470-82-3[1] |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight (Free Base) | 181.19 g/mol [2] |

| Molecular Weight (HCl Salt) | 217.65 g/mol [1] |

| Typical Physical State | Solid / Crystalline Powder |

| Storage Conditions | 2-8°C, desiccated, inert atmosphere |

Mechanistic Pathways & Synthesis Strategies

The synthesis of heteroaryl glycines presents unique challenges. Classical Strecker syntheses often fail due to the volatility and instability of pyrazine-2-carboxaldehyde, coupled with the inherent toxicity of cyanide reagents. Therefore, modern synthetic routes rely on boronic acid chemistry.

The Petasis Borono-Mannich Reaction (Racemic Synthesis)

The Petasis reaction is the field-proven standard for accessing α-heteroarylglycines[3]. It is a multicomponent reaction utilizing pyrazine-2-boronic acid, an amine (often a cleavable surrogate like benzhydrylamine), and ethyl glyoxylate.

Causality in Design: Ethyl glyoxylate is selected because its high electrophilicity rapidly drives iminium ion formation. This is critical: the pyrazine ring is highly electron-deficient, making pyrazine-2-boronic acid less nucleophilic than standard phenylboronic acids. By ensuring rapid and complete iminium formation, the equilibrium is pushed toward the tetracoordinate boronate complex, facilitating the necessary intramolecular C-C bond formation[4].

Fig 1: Petasis borono-Mannich mechanistic pathway for heteroaryl glycine synthesis.

Rhodium-Catalyzed Asymmetric Addition (Enantioselective Synthesis)

When enantiopurity is required for strict stereochemical binding pocket alignment, asymmetric addition is employed. Rhodium-catalyzed 1,2-additions of arylboronic acids to N-protected iminoesters utilizing chiral ligands (e.g., C2-symmetric bidentate phosphoramidites like N-Me-BIPAM) yield highly enantiopure arylglycines[5].

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate success before proceeding.

Protocol A: Racemic Synthesis via Petasis Reaction

Objective: Synthesize N-protected pyrazine-2-ylglycine ethyl ester.

-

Iminium Pre-formation: Charge a flame-dried round-bottom flask with benzhydrylamine (1.0 equiv) and anhydrous dichloromethane (DCM) (0.2 M). Add ethyl glyoxylate (50% solution in toluene, 1.05 equiv). Stir at room temperature for 30 minutes.

-

Causality: Pre-forming the iminium ion prevents the competitive protodeboronation of the sensitive pyrazine-2-boronic acid.

-

-

Boronic Acid Addition: Add pyrazine-2-boronic acid (1.2 equiv) in a single portion. Stir the reaction mixture at room temperature for 16 hours under an inert argon atmosphere.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Validation Checkpoint (¹H-NMR): Analyze the crude mixture. The diagnostic α-proton of the newly formed product typically appears as a distinct doublet (coupled to the NH) in the 4.8–5.2 ppm region. The complete disappearance of the aldehyde proton signal (~9.5 ppm) confirms the consumption of ethyl glyoxylate.

-

Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure N-benzhydryl protected ester.

-

Deprotection & Salt Formation: Subject the intermediate to hydrogenolysis (Pd/C, H₂) to remove the benzhydryl group. Treat the resulting free base with HCl in ethyl acetate to precipitate the stable ethyl 2-amino-2-(pyrazin-2-yl)acetate HCl salt[1].

Protocol B: Enantioselective Rh-Catalyzed Synthesis

Objective: Synthesize enantiopure (S)- or (R)-pyrazine-2-ylglycine ethyl ester.

-

Catalyst Activation: In an argon-filled glovebox, charge a vial with Rh(acac)(C₂H₄)₂ (3 mol%) and the chiral ligand (R,R)-N-Me-BIPAM (3.3 mol%)[5]. Add anhydrous 1,4-dioxane and stir for 15 minutes to pre-form the active chiral catalyst complex.

-

Reagent Addition: Add ethyl N-p-methoxyphenyl (PMP) iminoacetate (1.0 equiv) and pyrazine-2-boronic acid (1.5 equiv) to the vial[5].

-

Reaction: Seal the vial, remove it from the glovebox, and heat to 80°C for 22 hours[5].

-

Validation Checkpoint (Chiral HPLC): After standard aqueous workup, analyze an aliquot via chiral stationary phase HPLC to determine the enantiomeric excess (ee). A successful run should yield >90% ee.

-

Deprotection: Remove the N-PMP protecting group using ceric ammonium nitrate (CAN) in aqueous acetonitrile to yield the enantiopure free amine.

Integration into Drug Discovery Workflows

The incorporation of the pyrazine-2-ylglycine motif is rarely the final step; it serves as a scaffold for complex peptidomimetics. The electron-withdrawing nature of the pyrazine ring lowers the basicity of the α-amine, making it an excellent candidate for forming highly stable, protease-resistant amide bonds in peptide drug development.

Fig 2: Integration of pyrazine-2-ylglycine ethyl ester into drug discovery workflows.

By strictly controlling the stereochemistry and understanding the electronic impacts of the pyrazine ring, researchers can rationally design therapeutics with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

References

-

ethyl 2-amino-2-(pyrazin-2-yl)acetate | 500993-16-8 . ChemicalBook. 2

-

ETHYL 2-AMINO-2-(PYRAZIN-2-YL)ACETATE HCL . Sigma-Aldrich. 1

-

A New Synthesis of α-Arylglycines from Aryl Boronic Acids . ResearchGate. 3

-

Enantioselective Synthesis of Arylglycine Derivatives by Asymmetric Addition of Arylboronic Acids to Imines . ResearchGate. 5

-

Petasis three-component reaction accelerated by trifluoroacetic acid: synthesis of indoline-derived glycines . ResearchGate.4

Sources

Solubility Profiling and Solvent Selection for Ethyl 2-amino-2-(pyrazin-2-yl)acetate

Executive Summary

Ethyl 2-amino-2-(pyrazin-2-yl)acetate is a critical bifunctional building block in the synthesis of pyrazine-based antitubercular agents, kinase inhibitors, and peptidomimetics.[1] Its solubility profile is governed by a complex interplay between the electron-deficient pyrazine ring, the basic primary amine, and the lipophilic ethyl ester tail.

This guide provides a comprehensive technical analysis of the solubility characteristics of this molecule.[1][2][3] Because specific quantitative solubility data (mg/mL) for this intermediate is rarely published in open literature, this document focuses on predictive solubility profiling , experimental determination protocols , and process chemistry applications .

Critical Distinction: This guide addresses both the Free Base and the Hydrochloride Salt (CAS: 159470-82-3) forms, as their solubility profiles are diametrically opposed.[1]

Part 1: Structural Analysis & Physicochemical Drivers[1]

To understand the solubility behavior of ethyl 2-amino-2-(pyrazin-2-yl)acetate, we must deconstruct its molecular architecture.[1]

Functional Group Analysis[1]

-

Pyrazine Ring: A planar, electron-deficient heteroaromatic system.[1] The nitrogen atoms act as weak hydrogen bond acceptors, increasing solubility in polar aprotic solvents (DMSO, DMF) and alcohols.

-

-Amino Group (

-

Ethyl Ester (

): A hydrophobic moiety that imparts solubility in organic solvents like dichloromethane (DCM) and ethyl acetate, while limiting water solubility in the free base form.[1]

Theoretical Solubility Map (Graphviz)

The following diagram illustrates the interaction mechanisms between the solute and various solvent classes.

Figure 1: Mechanistic interaction map showing the dominant intermolecular forces driving solubility in different solvent classes.[1]

Part 2: Solubility Profile & Solvent Selection Matrix[1]

The following data is synthesized from the physicochemical properties of analogous pyrazine amino esters and general solubility principles.

Comparative Solubility Table

| Solvent Class | Specific Solvent | Solubility: Free Base | Solubility: HCl Salt | Process Application |

| Polar Aprotic | DMSO | High (>100 mg/mL) | High (>50 mg/mL) | Stock solutions for bioassays.[1] |

| Polar Aprotic | DMF | High (>100 mg/mL) | High (>50 mg/mL) | Reaction solvent (e.g., nucleophilic substitution).[1] |

| Polar Protic | Methanol | High | High | Recrystallization (solvent).[1] |

| Polar Protic | Water | Low (<1 mg/mL) | High (>100 mg/mL) | Free Base: Precipitation anti-solvent.Salt: Dissolution medium.[1] |

| Chlorinated | Dichloromethane (DCM) | High | Low/Insoluble | Extraction of Free Base from aqueous workup.[1] |

| Esters | Ethyl Acetate | Moderate | Insoluble | Recrystallization (anti-solvent for salt).[1] |

| Alkanes | Hexane / Heptane | Insoluble | Insoluble | Universal anti-solvent for precipitation.[1] |

Critical Process Insights

-

Extraction Strategy: To isolate the molecule from an aqueous reaction mixture, adjust the pH to >9.0 (using

or -

Salt Formation: If the free base is an oil (common for amino esters), converting it to the HCl salt using 4M HCl in Dioxane often yields a stable, crystalline solid that precipitates from non-polar solvents like Ether or Hexane.

-

Stability Warning: Avoid prolonged storage in aqueous basic solutions, as the ethyl ester is susceptible to hydrolysis, converting the molecule to the corresponding carboxylic acid (zwitterion).

Part 3: Experimental Determination Protocol (Self-Validating)

When specific literature values are absent, you must generate your own data.[1] This protocol is adapted from OECD Guideline 105 (Shake Flask Method) but optimized for rapid pharmaceutical intermediates.[1]

The "Shake-Flask" Workflow

This method ensures thermodynamic equilibrium is reached, preventing false kinetic solubility readings.[1]

Prerequisites:

-

Test Substance: Ethyl 2-amino-2-(pyrazin-2-yl)acetate (Purity >95%).[1]

-

Analytical Method: HPLC-UV (Detection at 254 nm or 270 nm for pyrazine ring).[1]

Figure 2: Step-by-step experimental workflow for determining thermodynamic solubility.

Detailed Protocol Steps

-

Preparation: Weigh approximately 50 mg of the compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Visual Inspection:

-

Equilibration: Cap the vial and shake (orbital shaker) at 25°C for 24 hours.

-

Phase Separation: Filter the supernatant using a syringe filter compatible with the solvent (e.g., PTFE for organics, Nylon for aqueous). Crucial: Discard the first 200 µL of filtrate to account for filter adsorption.

-

Quantification: Inject the filtrate into an HPLC system. Calculate concentration using a calibration curve derived from a standard solution of the compound in DMSO.

Part 4: Stability & Handling Considerations[1]

Chemical Stability

-

Hydrolysis: The ethyl ester is labile. Avoid using water or alcohols with strong bases (NaOH, KOH) unless hydrolysis is the intended reaction.

-

Dimerization:

-amino esters can self-condense to form diketopiperazines (cyclic dipeptides), especially in solution over time.[1] Store stock solutions at -20°C. -

Oxidation: The primary amine is susceptible to oxidation. Use degassed solvents for analytical solubility studies to ensure accuracy.[1]

Recommended Storage

-

Solid State: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

Solution State: DMSO stocks are stable for months at -20°C. Aqueous solutions should be prepared fresh.[1]

References

-

OECD Guidelines for the Testing of Chemicals. (1995).[1][4] Test No. 105: Water Solubility.[1][2][3][4] Organisation for Economic Co-operation and Development.[1][3] Link

-

PubChem. (2023).[1] Compound Summary: Ethyl 2-(5-aminopyridin-2-yl)acetate (Analogue).[1] National Library of Medicine.[1] Link

-

BLD Pharm. (2023).[1][5] Product Analysis: Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride (CAS 159470-82-3).[1][5][6]Link[1]

-

Doležal, M., et al. (2009).[1] Synthesis and antimycobacterial evaluation of pyrazine-2-carboxylic acid derivatives. Molecules, 14(10), 4197-4212.[1] (Provides context on pyrazine ester solubility/workup). Link[1]

Sources

- 1. ETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-2-(PYRAZIN-2-YL)ACETATE | 869785-93-3 [sigmaaldrich.com]

- 2. oecd.org [oecd.org]

- 3. filab.fr [filab.fr]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. 159470-82-3|Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 6. ETHYL 2-AMINO-2-(PYRAZIN-2-YL)ACETATE HCL | 159470-82-3 [sigmaaldrich.com]

Introduction: The Pyrazine Scaffold in Peptidomimetics

Title: Physicochemical Profiling of Pyrazine Amino Acid Esters: Mechanistic Insights and pKa Determination in Drug Discovery

Executive Summary The rational design of pyrazine-based peptidomimetics and prodrugs relies heavily on their physicochemical properties, particularly the acid dissociation constant (pKa). The pKa dictates the ionization state at physiological pH, directly influencing lipophilicity, membrane permeability, and target binding affinity. This whitepaper provides an in-depth mechanistic analysis of the electronic determinants governing the pKa of pyrazine amino acid esters and outlines self-validating, orthogonal experimental protocols for their accurate determination.

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a critical bioisostere in medicinal chemistry. Its incorporation into amino acid esters—either as a core scaffold or a side-chain appendage—yields potent peptidomimetics. As a Senior Application Scientist, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) profiles of these compounds.

Unlike pyridine (pKa ~5.2), unsubstituted pyrazine is a remarkably weak base with a reported pKa ranging from 0.37 to 0.65 [1], [2]. This diminished basicity arises from the electron-withdrawing nature of the second nitrogen atom, which destabilizes the protonated form through inductive effects. However, when conjugated to amino acid esters, the electronic landscape shifts dramatically, necessitating precise experimental determination of the resulting pKa values.

Mechanistic Determinants of pKa in Pyrazine Amino Acid Esters

The ionization state of a pyrazine amino acid ester at physiological pH (7.4) is governed by the interplay of several structural factors:

-

Inductive and Resonance Effects: The attachment of an amino acid moiety via an amine linker (e.g., 2-[(pyrazin-2-yl)amino]acetic acid derivatives) introduces an electron-donating group to the pyrazine ring. This significantly increases the electron density on the ring nitrogens, elevating the pKa of the pyrazine nitrogen to approximately 4.2–4.5[3].

-

Esterification Impact: In free amino acids conjugated to pyrazine, the carboxylic acid group typically exhibits a pKa of ~2.5 [3]. Esterification neutralizes this acidic center, leaving the basicity of the pyrazine and any secondary amines as the sole determinants of the molecule's ionization. The removal of the negatively charged carboxylate slightly reduces the electron-donating capacity of the side chain, leading to a minor depression in the pKa of adjacent basic centers compared to the free acid.

-

Intramolecular Hydrogen Bonding: The spatial arrangement of the ester carbonyl and the pyrazine nitrogens can facilitate intramolecular hydrogen bonding in the protonated state, stabilizing the conjugate acid and effectively raising the pKa.

Comparative pKa Data

The following table summarizes the macroscopic pKa values of key pyrazine derivatives and their amino acid ester counterparts, illustrating the profound impact of functionalization.

| Compound Class | Representative Structure | pKa 1 (Acidic/Carboxyl) | pKa 2 (Basic/Pyrazine N) | Reference |

| Unsubstituted Pyrazine | Pyrazine | N/A | 0.37 - 0.65 | [2],[1] |

| Pyrazine Amino Acid | 2-[(Pyrazin-2-yl)amino]acetic acid | ~2.5 | ~4.5 | [3] |

| Pyrazine Amino Acid Ester | 2-[(Pyrazin-2-yl)amino]acetic acid ethyl ester | N/A (Esterified) | ~4.2 | Extrapolated |

| Pyrazine Carboxamide | Pyrazine-2-carboxamide amino acid ester | N/A | ~0.5 - 1.0 | [4] |

Experimental Methodologies for pKa Determination

To ensure scientific integrity and reproducibility, the determination of pKa values for pyrazine amino acid esters must employ orthogonal, self-validating protocols [5]. By cross-referencing potentiometric macroscopic data with NMR-derived microscopic data, the workflow becomes a self-validating system, ensuring absolute confidence before advancing to in vivo studies.

Multiplexed experimental workflow for pKa determination of pyrazine amino acid esters.

Potentiometric Titration

Potentiometry is the gold standard for compounds with adequate aqueous solubility (>1 mM).

-

Causality: We utilize a background electrolyte (0.15 M KCl) to maintain a constant ionic strength. This ensures that activity coefficients remain stable throughout the titration, which is critical for calculating true thermodynamic pKa values rather than concentration-dependent apparent values.

-

Protocol:

-

Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

-

Sample Preparation: Dissolve the pyrazine amino acid ester in 0.15 M KCl to a final concentration of 1.0 mM. If solubility is poor, use a methanol/water cosolvent system and apply the Yasuda-Shedlovsky extrapolation to find the aqueous pKa.

-

Titration: Purge the vessel with Argon gas to prevent CO₂ absorption (which forms carbonic acid and skews the titration curve). Titrate with standardized 0.1 M KOH using an automated titrator.

-

Data Analysis: Fit the volume vs. pH data using non-linear regression software (e.g., Hyperquad) to extract the macroscopic pKa values.

-

UV-Vis Spectrophotometric Titration

For highly lipophilic esters with poor aqueous solubility, UV-Vis titration is preferred due to its high sensitivity, requiring only micromolar concentrations.

-

Causality: Protonation of the pyrazine nitrogen alters the energy of the

and -

Protocol:

-

Prepare a 10 mM stock solution of the ester in DMSO.

-

Prepare a series of universal buffers (e.g., Britton-Robinson buffers) ranging from pH 1.0 to 7.0.

-

Spike the buffer solutions with the stock to achieve a final compound concentration of 50 µM (DMSO < 0.5% v/v).

-

Record the UV-Vis spectra (200–400 nm) for each pH point.

-

Plot the absorbance at the isosbestic point or

against pH and determine the pKa via the inflection point of the sigmoidal curve.

-

NMR Titration for Microscopic pKa

Because pyrazine amino acid esters contain multiple protonation sites (N1, N4, and potentially secondary amines), NMR titration is deployed to resolve microscopic pKa values.

-

Causality: The chemical shift (

) of protons adjacent to an ionization center is highly sensitive to the protonation state. Tracking the -

Protocol:

-

Prepare a 5 mM solution of the compound in D₂O/H₂O (10:90) with 0.15 M NaCl.

-

Adjust the pH* (meter reading in D₂O mixtures) using DCl or NaOD.

-

Acquire 1D

-NMR spectra at 0.5 pH unit intervals. -

Plot the chemical shift of the pyrazine ring protons vs. pH to calculate the site-specific pKa.

-

Implications in Drug Development

Understanding the pKa of pyrazine amino acid esters is paramount for rational drug design:

-

Bioavailability and logD: The pKa dictates the distribution coefficient (logD) at physiological pH. A pyrazine nitrogen with a pKa of 4.5 will be predominantly neutral in the intestines (pH ~6.5) and blood (pH 7.4), facilitating passive transcellular diffusion and enhancing oral bioavailability.

-

Prodrug Activation: Amino acid esters are frequently employed as prodrugs to improve solubility or target specific transporters (e.g., PEPT1). The pKa of the pyrazine core can influence the steric and electronic environment of the ester bond, thereby modulating its susceptibility to cleavage by intracellular carboxylesterases.

Conclusion

The physicochemical profiling of pyrazine amino acid esters requires a nuanced understanding of heterocyclic chemistry and rigorous analytical techniques. By deploying orthogonal methods like potentiometry, UV-Vis, and NMR titrations, researchers can accurately map the ionization landscape of these molecules. This foundational data is indispensable for optimizing the ADME properties of pyrazine-based therapeutics, ensuring their successful translation from the bench to the clinic.

References

-

Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties. MDPI.[Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. NIH / PMC.[Link]

-

Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. NIH / PMC.[Link]

-

Pyrazine. Wikipedia.[Link]

Sources

- 1. Pyrazine - Wikipedia [en.wikipedia.org]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-[(Pyrazin-2-yl)amino]acetic acid|CAS 27955-54-0 [benchchem.com]

- 4. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Critical Role of Salt Form Selection in Alpha-Amino Esters: Ethyl 2-amino-2-(pyrazin-2-yl)acetate Hydrochloride vs. Free Base

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs)—particularly peptidomimetics and kinase inhibitors—the selection of the correct intermediate physical state is paramount. Ethyl 2-amino-2-(pyrazin-2-yl)acetate is a highly versatile building block featuring a primary amine, an ethyl ester, and an electron-deficient pyrazine ring. It exists primarily in two forms: the [1] and the [2]. This whitepaper provides an in-depth mechanistic analysis of why the HCl salt is the mandatory standard for storage and handling, and outlines self-validating protocols for its successful deployment in synthetic workflows.

Physicochemical Identity & Comparative Data

The physical state of an alpha-amino ester dictates its utility and shelf-life. The free base is typically isolated as a viscous oil or low-melting solid, whereas the hydrochloride salt forms a highly stable, crystalline lattice.

Table 1: Physicochemical Comparison

| Property | Free Base | Hydrochloride (HCl) Salt |

| CAS Number | 500993-16-8 | 159470-82-3 |

| Molecular Formula | C8H11N3O2 | C8H12ClN3O2 |

| Molecular Weight | 181.19 g/mol | 217.65 g/mol |

| Physical State | Viscous oil / low-melting solid | Crystalline solid |

| Chemical Stability | Low (Prone to self-condensation) | High (Stable at ambient temperature) |

| Water Solubility | Moderate | High |

Mechanistic Causality: The Diketopiperazine Threat

As application scientists, we frequently diagnose synthesis failures that stem from the mishandling of unprotected alpha-amino esters. The free base of ethyl 2-amino-2-(pyrazin-2-yl)acetate is inherently unstable due to a predictable, thermodynamically driven degradation pathway.

The Degradation Mechanism

The primary amine in the free base is highly nucleophilic, while the adjacent ethyl ester serves as an excellent electrophilic acceptor. When the free base is left in solution or stored neat, it undergoes spontaneous intermolecular aminolysis. The amine of one molecule attacks the ester carbonyl of another, ejecting ethanol to form a linear dipeptide intermediate. This intermediate rapidly undergoes to form a highly stable bis(pyrazin-2-yl) diketopiperazine (DKP)[3]. This charge-neutralization and degradative rearrangement is a well-documented vulnerability in [4][5].

Electronic Effects of the Pyrazine Ring

Furthermore, the pyrazine ring is a

By converting the free base to the hydrochloride salt [2], the amine is protonated (

Fig 1: Spontaneous diketopiperazine (DKP) formation pathway of the free base.

Experimental Workflows: Self-Validating Protocols

Because the HCl salt is the mandatory storage form, synthetic workflows must be engineered to liberate the free base only when an exogenous electrophile is primed and ready to capture it.

Protocol A: In Situ Free-Basing for Amide Coupling

This protocol describes the coupling of the HCl salt with a generic carboxylic acid (

-

Electrophile Activation: In an oven-dried flask under

, dissolve -

Salt Addition: Add Ethyl 2-amino-2-(pyrazin-2-yl)acetate HCl (1.05 eq)[2] to the stirring solution. (Causality Note: No reaction occurs at this stage because the amine remains protonated and non-nucleophilic).

-

In Situ Liberation: Cool the reaction mixture to 0°C. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The first equivalent of DIPEA neutralizes the HCl, liberating the free base in situ; the remaining equivalents drive the coupling reaction forward.

-

System Validation: Monitor the reaction via LC-MS. The mass of the free base (

182.1

Fig 2: Self-validating workflow for in situ free-basing and amide coupling.

Protocol B: Isolation of the Free Base (Strictly when necessary)

If a downstream reaction strictly precludes the presence of chloride ions or exogenous amine bases (e.g., certain transition-metal catalyzed cross-couplings), the free base must be isolated. This protocol minimizes the time the free base spends in a concentrated state.

-

Biphasic Setup: Suspend the HCl salt in cold (4°C) dichloromethane (DCM).

-

Neutralization: Add an equal volume of ice-cold saturated aqueous

. Stir vigorously for 5 minutes until biphasic clarity is achieved. -

Extraction: Separate the organic layer. Extract the aqueous layer once more with cold DCM.

-

Drying & Concentration: Dry the combined organics over anhydrous

. Filter and concentrate under reduced pressure at a water bath temperature not exceeding 20°C . -

Immediate Utilization: The resulting[1] must be redissolved in the target reaction solvent and consumed within 30 minutes to prevent irreversible DKP cyclization[3].

Conclusion

The dichotomy between the free base and the hydrochloride salt of ethyl 2-amino-2-(pyrazin-2-yl)acetate exemplifies a core principle in advanced synthetic chemistry: controlling reactivity through physical state. While the free base is the actively reacting species, its inherent instability necessitates the use of the hydrochloride salt for storage, handling, and precise stoichiometric control. By employing in situ liberation protocols, chemists can harness the reactivity of this specialized alpha-amino ester while completely bypassing the thermodynamic trap of diketopiperazine formation.

References

-

Stanford University Profiles - Paul Wender (Research on poly(alpha-aminoester) degradation). Retrieved from: [Link]

-

Stanford University Profiles - Robert Waymouth (Degradation of oligo(alpha-amino ester)s to diketopiperazines). Retrieved from:[Link]

Sources

- 1. ethyl 2-amino-2-(pyrazin-2-yl)acetate | 500993-16-8 [chemicalbook.com]

- 2. Ethyl acetate hcl | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-Boc-Glycine Ethyl Ester|CAS 14719-37-0 [benchchem.com]

- 4. Paul Wender's Profile | Stanford Profiles [profiles.stanford.edu]

- 5. Robert Waymouth's Profile | Stanford Profiles [profiles.stanford.edu]

The Pyrazinyl-Glycine Scaffold: Engineering Bioavailability and Selectivity in Peptidomimetics

The following technical guide is structured to provide actionable, high-level insights for drug discovery professionals. It moves beyond basic definitions to explore the strategic utility, synthetic pathways, and pharmacological applications of the pyrazine-2-ylglycine scaffold.

Introduction: The Strategic "Phenyl-to-Pyrazine" Switch

In modern medicinal chemistry, the pyrazine-2-ylglycine moiety serves as a critical bioisostere for phenylglycine. While phenylglycine is a staple in peptidomimetics (found in beta-lactams, protease inhibitors, and excitotoxic ligands), it often suffers from high lipophilicity and metabolic liability at the benzylic position.

The introduction of the pyrazine ring—a 1,4-diazine—offers three distinct advantages for lead optimization:

-

Lipophilicity Modulation: The pyrazine ring significantly lowers cLogP (typically by 1.0–1.5 units compared to phenyl), enhancing aqueous solubility without sacrificing steric bulk.

-

Electronic Tuning: The electron-deficient nature of the pyrazine ring (

for the conjugate acid) reduces the basicity of the -

Specific Interactions: The nitrogen atoms at positions 1 and 4 act as weak hydrogen bond acceptors, allowing for unique vectoral interactions within the S1 or S2 pockets of proteases or the glycine-binding site of NMDA receptors.

Physicochemical Profiling: Pyrazine vs. Phenyl[1][2]

The following data summarizes the impact of substituting a phenyl ring with a pyrazine ring in a glycine scaffold.

Table 1: Comparative Physicochemical Properties (Simulated)

| Property | Phenylglycine Analog | Pyrazine-2-ylglycine Analog | Impact on Drug Design |

| cLogP | ~1.2 | ~ -0.3 | Improved aqueous solubility; reduced non-specific binding. |

| tPSA (Ų) | 63.3 | 89.1 | Increased polar surface area; potential reduction in BBB penetration unless actively transported. |

| H-Bond Acceptors | 3 | 5 | Additional vectors for target engagement (e.g., hinge regions, water bridges). |

| Metabolic Stability | Low (Benzylic oxidation) | High | The electron-deficient ring resists CYP450-mediated oxidation at the |

| Electronic Character | Alters |

Synthetic Accessibility: Robust Protocols

Synthesis of heteroarylglycines can be challenging due to the instability of electron-deficient aldehydes or boronic acids. Two primary pathways are recommended: the Strecker Synthesis (industrial scalability) and the Petasis Borono-Mannich (convergent diversity).

Pathway Visualization

Figure 1: Dual synthetic pathways for accessing pyrazine-2-ylglycine derivatives. The Strecker route is preferred for scale; Petasis is preferred for library generation.

Detailed Protocol: Modified Strecker Synthesis

Context: This protocol minimizes polymerization of the pyrazine aldehyde, a common failure mode.

Reagents:

-

Pyrazine-2-carbaldehyde (1.0 eq)

-

Trimethylsilyl cyanide (TMSCN) (1.2 eq)

-

Ammonia (7N in MeOH) or Benzylamine (for protected analogs)

-

Sc(OTf)3 (1 mol%) - Catalyst

Step-by-Step Methodology:

-

Imine Formation: Dissolve pyrazine-2-carbaldehyde in anhydrous dichloromethane (DCM) at 0°C. Add the amine (1.05 eq) and MgSO4 (anhydrous). Stir for 2 hours to form the imine. Filter off MgSO4.

-

Cyanosilylation: Cool the filtrate to -10°C. Add Sc(OTf)3 catalyst followed by dropwise addition of TMSCN. The Lewis acid catalyst is crucial here to activate the electron-deficient imine, which is less reactive than phenyl analogs.

-

Workup: Stir at room temperature for 4 hours. Quench with saturated NaHCO3. Extract with DCM. The resulting

-aminonitrile is often stable enough for purification by flash chromatography (EtOAc/Hexanes). -

Hydrolysis: Dissolve the nitrile in 6N HCl and reflux for 12 hours.

-

Critical Control Point: Pyrazine rings can degrade under prolonged harsh acidic conditions. Monitor by LCMS. If degradation occurs, switch to mild alkaline hydrolysis (H2O2/K2CO3) to form the amide, followed by enzymatic hydrolysis.

-

-

Isolation: Use ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Medicinal Chemistry Applications

NMDA Receptor Antagonism (Glycine Site)

The NMDA receptor requires glycine as a co-agonist (GluN1 subunit). Pyrazine-2-ylglycine derivatives act as competitive antagonists or partial agonists by mimicking the glycine backbone while projecting the pyrazine ring into a hydrophobic pocket usually occupied by the phenyl ring of standard antagonists (like L-701,324).

-

Mechanism: The pyrazine nitrogens can form water-mediated bridges to Arg480 or Ser688 within the ligand-binding domain, distinct from the direct interactions of phenyl-based ligands.

-

Advantage: Improved CNS bioavailability compared to highly lipophilic quinoxalinediones.

Serine Protease Inhibitors (Thrombin/Factor Xa)

In the design of direct thrombin inhibitors, the P2 pocket (S2 subsite) typically accommodates a hydrophobic residue (Proline or Phenylalanine). Replacing the P2 residue with pyrazine-2-ylglycine alters the electronics.

-

S2 Pocket Interaction: The S2 pocket of thrombin is framed by Tyr60A and Trp60D. A pyrazine ring engages in "edge-to-face"

-stacking with Trp60D but, unlike phenyl, repels the carbonyl oxygen of the backbone due to the lone pair on the nitrogen, potentially locking the inhibitor in a bioactive conformation.

Pharmacophore Interaction Map

Figure 2: Interaction logic of the pyrazine scaffold in Glutamate (GluN1) and Thrombin (S2) binding pockets.

References

-

Petasis, N. A., & Zavialov, I. A. (1997). A new and practical synthesis of

-amino acids from boronic acids, amines, and glyoxylic acid. Journal of the American Chemical Society. Link -

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

-

Lunn, W. H., et al. (1992). DL-Tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy.[1] Journal of Medicinal Chemistry. Link

-

Miniyar, P. B., et al. (2013).[2] Unequivocal role of pyrazine ring in medicinally important compounds: A review. Mini-Reviews in Medicinal Chemistry. Link

-

Dilarri, G., et al. (2022). Pyrazine derivatives: A review on their synthesis and biological activities. European Journal of Medicinal Chemistry. Link

Sources

Pyrazine Scaffolds in Peptidomimetic Design: A Technical Guide to Synthesis and Application

Executive Summary

This technical guide addresses the structural and synthetic integration of pyrazine (1,4-diazine) building blocks into peptidomimetics. While natural peptides suffer from poor oral bioavailability and rapid proteolytic degradation, pyrazine scaffolds offer a planar, electron-deficient aromatic core that effectively mimics the peptide bond geometry while enforcing conformational restriction. This guide details the bioisosteric rationale, synthetic pathways (including solid-phase strategies), and specific protocols for deploying pyrazines as

Part 1: Structural Rationale & Bioisosterism

The Pyrazine-Peptide Bond Homology

The pyrazine ring is a privileged scaffold in medicinal chemistry because it functions as a rigid, non-hydrolyzable isostere of the peptide bond.

-

Planarity & Geometry: The pyrazine ring is planar, mimicking the

character of the amide bond. The distance between the -

Hydrogen Bonding: The pyrazine nitrogens serve as weak hydrogen bond acceptors (pKa ~0.6), capable of interacting with backbone amides or specific residues in the target protein (e.g., the hinge region of kinases).

-

Electronic Profile: As an electron-deficient heterocycle, pyrazine resists oxidative metabolism better than electron-rich systems like furans or thiophenes.

Data Comparison: Pyrazine vs. Amide Bond

The following table summarizes the physicochemical properties validating pyrazine as a peptide bond replacement.

| Property | Peptide Bond (-CO-NH-) | Pyrazine Scaffold | Impact on Drug Design |

| Hybridization | Retains binding pocket geometry. | ||

| Rotatable Bonds | High (unless cyclized) | Low (Rigid) | Reduces entropic penalty upon binding. |

| H-Bond Donor | Yes (NH) | No (unless functionalized) | May require exocyclic amines to mimic NH. |

| H-Bond Acceptor | Yes (C=O) | Yes (Ring Nitrogens) | Interactions with Ser/Thr or backbone NH. |

| Metabolic Stability | Low (Proteolysis) | High | Extends half-life ( |

| Dipole Moment | ~3.5 D | 0 D (Symmetric) | Improves membrane permeability (LogP). |

Part 2: Synthetic Methodologies

De Novo Assembly (Condensation)

The classical route involves the condensation of 1,2-diamines with 1,2-dicarbonyls. While robust, regioselectivity can be challenging with asymmetric starting materials.

-

Mechanism: Double Schiff base formation followed by oxidation (if using diamines) or direct dehydration (if using amino-ketones).

-

Utility: Best for generating the central core scaffold.

Palladium-Catalyzed Functionalization

Modern medicinal chemistry relies heavily on halogenated pyrazines (2-chloro- or 2,6-dichloropyrazine) as substrates for cross-coupling.

-

Suzuki-Miyaura: Introduction of aryl/alkyl side chains to mimic amino acid R-groups.

-

Buchwald-Hartwig: Introduction of amines to mimic the N-terminus or enhance solubility.

Multicomponent Reactions (Ugi-Type)

For high-throughput library generation, the Ugi reaction can be adapted to form pyrazine-based diketopiperazines or directly functionalized pyrazine cores on solid support.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow from precursor selection to final peptidomimetic.

Figure 1: Strategic workflow for converting raw precursors into functionalized pyrazine peptidomimetics.

Part 3: Experimental Protocols

Protocol A: Palladium-Catalyzed Arylation of Chloropyrazine

Objective: To introduce a phenylalanine-mimetic side chain (benzyl group) onto a pyrazine core. Context: This protocol uses a Suzuki-Miyaura coupling, essential for "decorating" the scaffold with amino acid side chains.

Reagents:

-

2-Chloropyrazine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

- (5 mol%)

- (2.0 eq, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Argon for 15 minutes. Reasoning: Pd(0) catalysts are sensitive to oxidation, which deactivates the catalytic cycle.

-

Solvent Degassing: In a separate vessel, degas the DME/Water mixture by sparging with Argon for 30 minutes. Reasoning: Removal of dissolved oxygen prevents homocoupling of boronic acids.

-

Reagent Addition: Add 2-chloropyrazine (1.0 mmol), Phenylboronic acid (1.2 mmol), and

(0.05 mmol) to the reaction flask under a positive stream of Argon. -

Initiation: Add the degassed solvent mixture (5 mL) and the aqueous base (

). -

Reaction: Heat the mixture to reflux (85°C) for 12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or LC-MS. Look for the disappearance of the starting chloropyrazine peak.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with Ethyl Acetate (20 mL) and wash with brine (2 x 10 mL).

-

Purification: Dry the organic layer over anhydrous

, concentrate in vacuo, and purify via flash column chromatography on silica gel.

Protocol B: Solid-Phase Synthesis of Pyrazine-Based -Turn Mimetics

Objective: Synthesis of a library of pyrazine-based turn mimetics using Ugi reactions on resin.

Reagents:

-

Rink Amide Resin[1]

-

Pyrazine-2-carboxylic acid

Step-by-Step Methodology:

-

Resin Loading: Swell Rink Amide resin in DMF for 30 min. Deprotect Fmoc using 20% piperidine in DMF.

-

Coupling 1: Couple the first amino acid (Spacer) using HBTU/DIPEA. Remove Fmoc.

-

Ugi Reaction: Suspend resin in MeOH/DCM (1:1). Add the amine (resin-bound), Pyrazine-2-carboxylic acid (Acid), an Aldehyde (R1), and an Isocyanide (R2). Shake for 24-48 hours. Reasoning: The Ugi 4-component reaction (U-4CR) assembles the peptide backbone and side chains in a single step.

-

Cyclization (Optional): If designing a constrained bicyclic system, treat with 10% TFA/DCM to cleave and induce cyclization if a nucleophile is positioned appropriately.

Part 4: Molecular Mechanism & Pathway Analysis

The following diagram illustrates how a pyrazine-based inhibitor disrupts a protease signaling pathway by mimicking the transition state of the natural substrate.

Figure 2: Mechanism of Action - Competitive inhibition of proteolytic enzymes by pyrazine peptidomimetics.

References

-

Vertex AI Search Result 1.1 : Beta-Turn mimetic-based stabilizers of protein–protein interactions. Royal Society of Chemistry. Available at: [Link]

-

Vertex AI Search Result 1.7 : Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI Molecules. Available at: [Link]

-

Vertex AI Search Result 1.13 : Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry (ACS).[5] Available at: [Link][5]

-

Vertex AI Search Result 1.12 : Solid-supported synthesis of putative peptide beta-turn mimetics via Ugi reaction. PubMed/NIH. Available at: [Link]

Sources

Methodological & Application

Hydrolysis of ethyl 2-amino-2-(pyrazin-2-yl)acetate to acid

Application Note: Controlled Hydrolysis of Ethyl 2-amino-2-(pyrazin-2-yl)acetate

Executive Summary

This guide details the hydrolysis of ethyl 2-amino-2-(pyrazin-2-yl)acetate to its corresponding carboxylic acid, 2-amino-2-(pyrazin-2-yl)acetic acid. This non-proteinogenic amino acid is a critical building block for peptidomimetics and protease inhibitors (e.g., Bortezomib analogs).

Unlike standard aliphatic amino esters, the presence of the electron-deficient pyrazine ring significantly increases the acidity of the

This note provides two validated protocols:

-

Method A (Lithium Hydroxide): A mild, low-temperature method designed to preserve stereochemical integrity.

-

Method B (Acid Hydrolysis): A robust method for racemic substrates or generating hydrochloride salts.

Chemo-Physical Context & Strategy

The "Pyrazine Effect"

The pyrazine ring is a

-

Risk: Under thermodynamic control (strong base/heat), the chiral center labile, leading to rapid racemization.

-

Solution: Use Lithium Hydroxide (LiOH) in a homogeneous THF/Water system at

. The lithium cation acts as a weak Lewis acid, coordinating with the carbonyl oxygen to facilitate hydroxide attack without requiring harsh pH levels that trigger enolization.

Solubility & Zwitterion Handling

The product is an amphoteric amino acid.

-

Isoelectric Point (pI): Calculated

(similar to phenylglycine). -

Isolation Challenge: The free acid is highly water-soluble. Standard liquid-liquid extraction (e.g., EtOAc/Water) will fail as the product remains in the aqueous phase.

-

Strategic Solution: Isolation requires Ion Exchange Chromatography (SCX) or precise Isoelectric Precipitation .

Experimental Protocols

Method A: Mild Basic Hydrolysis (Preferred for Chiral Substrates)

Preserves enantiomeric excess (ee%) and minimizes side reactions.

Reagents:

-

Substrate: Ethyl 2-amino-2-(pyrazin-2-yl)acetate (

) -

LiOH

H -

Solvent: THF : Water (

)

Protocol:

-

Dissolution: Dissolve the ester in THF and cool to

in an ice bath. -

Addition: Dissolve LiOH in the calculated volume of water and add dropwise to the THF solution. Note: Slow addition prevents local hot-spots of high pH.

-

Reaction: Stir at

for 2 hours. Monitor by TLC (Eluent: 10% MeOH in DCM) or LC-MS. -

Quench: Carefully adjust pH to

using -

Solvent Removal: Evaporate THF under reduced pressure (

). The product remains in the residual water.[1] -

Purification (Critical): See Section 4: Isolation Strategy.

Method B: Acid Hydrolysis (Robust/Scale-Up)

Best for racemic material or when the hydrochloride salt is desired.

Reagents:

-

Substrate: Ethyl 2-amino-2-(pyrazin-2-yl)acetate

-

Acid:

HCl (aqueous) or

Protocol:

-

Suspension: Suspend the ester in

HCl ( -

Reflux: Heat to reflux (

) for 1–2 hours. The solution will become homogeneous. -

Monitoring: LC-MS should show complete conversion to the acid mass (

). -

Workup: Concentrate to dryness in vacuo. Co-evaporate with toluene (

) to remove excess HCl and water. -

Result: The product is obtained as the dihydrochloride salt.

Isolation Strategy: The "Decision Tree"

Because the product is water-soluble, you cannot simply extract it. Choose the path based on your needs:

Path 1: Desalting (Obtaining Free Amino Acid)

Use this if the salt interferes with the next coupling step.

-

Resin Preparation: Use Dowex 50W X8 (Strong Cation Exchange). Wash resin with water until neutral.

-

Loading: Load the aqueous crude mixture onto the column. The amino acid binds; impurities (salts, unreacted ester) wash through.

-

Washing: Wash with distilled water (3 column volumes).

-

Elution: Elute with

aqueous Ammonia (NH -

Lyophilization: Collect ninhydrin-positive fractions and lyophilize to obtain the white powder.

Path 2: Crystallization (Isoelectric Precipitation)

-

Dissolve the crude salt in minimal water.

-

Carefully adjust pH to the pI (

) using -

Add cold Ethanol (

volume) to induce precipitation. -

Filter and dry.[2]

Visualizations

Figure 1: Reaction Mechanism & Pathway

Caption: Hydrolysis pathway highlighting the preferred LiOH route to avoid racemization.

Figure 2: Isolation Workflow

Caption: Decision tree for isolating the water-soluble amino acid product.

Data Summary & Quality Control

| Parameter | Method A (LiOH) | Method B (HCl) |

| Reaction Time | 2–4 Hours | 1–2 Hours |

| Temperature | ||

| Racemization Risk | Low | Moderate/High |

| Product Form | Free Zwitterion (after Dowex) | Hydrochloride Salt |

| Yield (Typical) | 85–95% | >95% |

Analytical Checkpoints:

-

NMR (

, D -

HPLC: Use a polar column (e.g., HILIC or Amide) due to high polarity. Standard C18 may result in elution at the void volume.

References

-

General Hydrolysis of

-Amino Esters: G. C. Barrett, Amino Acid Derivatives: A Practical Approach, Oxford University Press, 1999. (Standard text for amino acid protection/deprotection strategies). -

Pyrazine Chemistry & Stability: Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley, 2010. (Authoritative source on the electronic properties of diazines).

-

Synthesis of Pyrazinyl-Glycine Analogs: BenchChem Application Note. Synthesis of Metal Complexes with "2-Amino-2-(pyridin-2-YL)acetic acid". (Protocol adapted from the structurally homologous pyridyl-glycine). Link

-

Racemization of Phenylglycine Analogs: Wegman, M. et al. "Chemoenzymatic enantioselective synthesis of phenylglycine..." Frontiers in Bioengineering and Biotechnology, 2022. (Discusses the lability of the

-proton in electron-deficient arylglycines). Link -

Isoelectric Point Calculation: Master Organic Chemistry. Isoelectric Points of Amino Acids. (Methodology for calculating pI of zwitterions). Link

Sources

Reductive amination using ethyl 2-amino-2-(pyrazin-2-yl)acetate

Application Note: High-Fidelity Reductive Amination of Ethyl 2-amino-2-(pyrazin-2-yl)acetate

Executive Summary

This guide details the protocol for the reductive amination of ethyl 2-amino-2-(pyrazin-2-yl)acetate (referred to herein as Py-Gly-OEt ). While reductive amination is a standard transformation, this specific substrate presents unique challenges due to the electronic properties of the pyrazine ring. The electron-deficient heteroaryl substituent reduces the nucleophilicity of the primary amine and significantly increases the acidity of the

This note prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its mildness and chemoselectivity, with a secondary protocol using Titanium(IV) Isopropoxide for sterically hindered carbonyls.

Chemical Context & Mechanistic Insight

To ensure experimental success, one must understand the electronic environment of the substrate.

The Pyrazine Effect

Unlike standard alkyl

-

Reduced Nucleophilicity: The amine nitrogen lone pair is less available for nucleophilic attack on the carbonyl, potentially slowing imine formation.

-

-Proton Acidity: The

Stability Concerns

-

Diketopiperazine (DKP) Formation: Free

-amino esters are prone to intermolecular cyclization to form DKPs. This reaction is concentration-dependent.-

Mitigation: Keep reaction concentrations moderate (0.1 – 0.2 M) and avoid storing the free base of Py-Gly-OEt for extended periods.

-

Experimental Workflows

Diagram 1: Reaction Mechanism & Pathway

Caption: Mechanistic pathway highlighting the critical intermediate stages and potential failure modes (racemization/dimerization).

Protocol A: Standard STAB Method (Recommended)

This method utilizes Sodium Triacetoxyborohydride (STAB), also known as the Abdel-Magid protocol. It is preferred because STAB reduces the imine selectively without reducing the aldehyde/ketone, allowing for a "one-pot" procedure.

Reagents:

-

Amine: Ethyl 2-amino-2-(pyrazin-2-yl)acetate HCl salt (1.0 equiv)

-

Carbonyl: Aldehyde or Ketone (1.0 – 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.0 equiv only).

-

Acid: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv, optional but recommended for ketones).

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under

, suspend the Py-Gly-OEt HCl salt (1.0 equiv) in anhydrous DCE (0.2 M concentration). -

Neutralization (Critical): Add DIPEA (1.0 equiv) dropwise.

-

Note: Do not use excess base. The goal is to release the free amine without generating a basic environment that triggers racemization.

-

-

Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).

-

Optimization: If using a ketone, add AcOH (1.5 equiv) at this stage to catalyze imine formation.

-

-

Imine Formation (Brief): Stir at Room Temperature (RT) for 15–30 minutes.

-

Why? Unlike standard amines, the lower nucleophilicity of the pyrazinyl-amine means the imine equilibrium may form slower. A short pre-stir ensures conversion.

-

-

Reduction: Add STAB (1.4 equiv) in one portion. The reaction may evolve gas slightly.

-

Monitoring: Stir at RT. Monitor via LC-MS or TLC. Reaction typically completes in 2–16 hours.

-

Quench: Quench by adding saturated aqueous

. Stir for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM (x3). Wash combined organics with brine. Dry over

.

Protocol B: Titanium(IV) Method (For Difficult Substrates)

Use this method if the carbonyl is sterically hindered or if Protocol A fails to yield product.

Reagents:

- (Titanium isopropoxide) (1.2 – 1.5 equiv)

-

(Sodium borohydride) or

Step-by-Step Procedure:

-

Complexation: In a dry flask, mix Py-Gly-OEt HCl (neutralized with 1.0 equiv DIPEA in minimal DCM) and the Carbonyl (1.1 equiv).

-

Titanium Addition: Add neat

(1.2 equiv). Stir at RT for 2–6 hours (or overnight for very hindered ketones).-

Observation: The solution often becomes viscous.

-

-

Dilution: Dilute with absolute Ethanol (EtOH) or dry THF.

-

Reduction: Cool to 0°C. Add

(1.5 equiv) carefully (exothermic). Allow to warm to RT and stir for 2 hours. -

Quench (The "Mattson" Workup): Add water (approx. 1 mL per mmol Ti). A white precipitate (

) will form. Filter through a Celite pad. Wash the pad with EtOAc.

Critical Data & Troubleshooting

Table 1: Reducing Agent Comparison

| Agent | Selectivity | Risk of Racemization | Comments |

| STAB ( | High | Low | Standard. Acidic nature protects the chiral center. |

| Medium | Medium | Toxic. Requires pH control (pH 5-6) to prevent aldehyde reduction. | |

| Low | High | Too basic if used alone. Reduces aldehydes/ketones competitively. | |

| High | Low | Avoid. Pyrazine ring can poison catalyst or undergo hydrogenation. |

Diagram 2: Troubleshooting Decision Tree

Caption: Decision matrix for optimizing reaction conditions based on intermediate checkpoints.

References

-

Abdel-Magid, A. F., et al. (1996).[1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link

-

Liang, C., et al. (2017).[3] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters. Link

- Look, G. C., et al. (1995). "The effect of pyrazine basicity on chemical reactivity." Tetrahedron Letters. (Contextual grounding for pyrazine electronics).

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

Microwave-assisted synthesis of pyrazine amino acid derivatives

Application Note: Microwave-Assisted Synthesis of Pyrazine-Amino Acid Derivatives for Antimycobacterial Drug Discovery

Executive Summary

Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) treatment. However, the escalating prevalence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the rapid development of novel PZA derivatives. Conjugating pyrazinoic acid—the active moiety of PZA—with amino acid esters has emerged as a highly effective strategy to enhance lipophilicity, cell wall penetration, and target engagement .

Traditional thermal coupling methods for these conjugates suffer from severe bottlenecks: low yields, prolonged reaction times, hydrolysis of intermediate species, and the unwanted epimerization of chiral amino acid centers. This application note details a highly efficient, self-validating microwave-assisted protocol that overcomes these thermodynamic and kinetic barriers, ensuring high-yield synthesis with complete retention of chirality.

Mechanistic Insights and Causality of Experimental Choices

As application scientists, we must design protocols that respect the underlying physical chemistry of the molecules involved. The shift from conventional heating to microwave-assisted synthesis (MAS) in this workflow is not merely for speed; it is a mechanistic necessity.

Overcoming Hydrolysis and Epimerization: In conventional synthesis, activating pyrazinoic acid often involves its conversion to pyrazinoyl chloride. However, this intermediate is extremely susceptible to hydrolysis in the presence of trace moisture, leading to the regeneration of the starting material and poor overall yields . Furthermore, coupling reactions requiring prolonged conventional heating (e.g., 12–24 hours) in the presence of a base (such as triethylamine) frequently trigger thermodynamically driven epimerization at the α-carbon of the amino acid. Because the L-enantiomers of pyrazine-amino acid conjugates exhibit significantly higher antimycobacterial activity than their D-counterparts, preserving stereochemical integrity is a critical quality attribute .

The Microwave Advantage: Microwave irradiation directly addresses these issues through dielectric heating. By coupling directly with the polar solvent and reagents, MAS rapidly accelerates the reaction kinetics, overcoming the activation energy barrier in minutes rather than hours . This drastically reduced reaction window outpaces the slow rate of epimerization and minimizes competitive hydrolysis pathways, resulting in clean conversions and superior yields. We bypass the unstable pyrazinoyl chloride entirely by using a benzotriazole-based coupling reagent (e.g., PyBOP) under microwave conditions.

Data Presentation: Conventional vs. Microwave Synthesis

The superiority of the microwave-assisted approach is evident when comparing key reaction metrics. The data below summarizes the typical outcomes when synthesizing hybrid conjugates of pyrazinoic acid with amino acid linkers.

| Parameter | Conventional Heating Method | Microwave-Assisted Protocol | Causality / Scientific Impact |

| Heating Source | Oil Bath (Conductive) | Microwave (Dielectric) | MW provides direct, uniform volumetric heating, eliminating thermal gradients. |

| Reaction Time | 12 - 24 hours | 10 - 15 minutes | Shorter reaction times prevent thermally-induced side reactions. |

| Typical Yield | 26% - 45% | 85% - 95% | Rapid kinetics avoid pyrazinoyl chloride hydrolysis and degradation . |

| Chiral Integrity | High risk of epimerization | Complete retention (>99% ee) | Fast conversion outpaces the thermodynamically favored epimerization rate. |

| Impurity Profile | High unreacted pyrazinoic acid | Trace to none | Clean conversion simplifies downstream chromatography and purification. |

Experimental Methodology: Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . Progression to the next step is contingent upon passing specific analytical checkpoints.

Reagents and Equipment:

-

Substrates: Pyrazinoic acid (≥99% purity), L-Amino acid methyl/ethyl ester hydrochlorides (e.g., L-Phenylglycine methyl ester).

-

Coupling Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF).

-

Equipment: Dedicated scientific microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with dynamic power modulation and fiber-optic temperature sensors.

Step 1: Reagent Preparation and Activation

-

Atmospheric Control: Purge a 10 mL microwave-safe glass vial with Argon for 3 minutes to displace ambient moisture.

-

Loading: Add 1.0 mmol of pyrazinoic acid and 1.1 mmol of PyBOP into the vial.

-

Solvation & Pre-Reaction Validation: Inject 3.0 mL of anhydrous DMF.

-

Validation Check: Ensure the DMF water content is verified via Karl Fischer titration to be <50 ppm. Excess moisture will quench the activated ester intermediate.

-

-

Activation: Add 3.0 mmol of DIPEA. Stir at room temperature for 5 minutes to allow the formation of the active benzotriazolyl ester intermediate. The solution will transition to a pale yellow color.

Step 2: Microwave-Assisted Coupling

-

Substrate Addition: Add 1.0 mmol of the selected L-amino acid ester hydrochloride to the activated mixture.

-

Sealing: Crimp-seal the vial with a Teflon-lined septum designed to withstand autogenous pressure (up to 20 bar).

-

Microwave Parameters & In-Process Validation:

-

Target Temperature: 80°C

-

Ramp Time: 2 minutes (Crucial: A controlled ramp prevents localized superheating and subsequent decomposition).

-

Hold Time: 10 minutes

-

Max Power: 150 W (Dynamic modulation)

-

Cooling: Compressed air cooling to 25°C immediately after the hold time.

-

Validation Check: Monitor the real-time reaction profile on the synthesizer interface. The power curve must drop significantly once the 80°C target is reached, indicating stable dielectric heating without exothermic runaway.

-

Step 3: Work-up and Purification

-